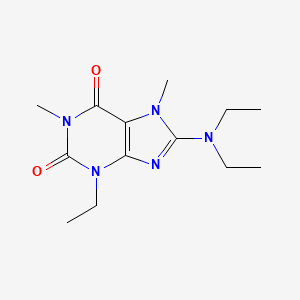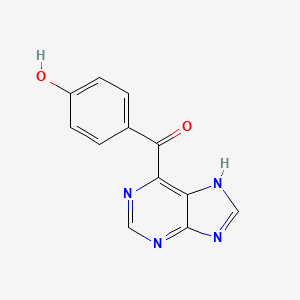
(4-hydroxyphenyl)-(7H-purin-6-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-hydroxyphenyl)-(7H-purin-6-yl)methanone: is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a 4-hydroxyphenyl group and a 7H-purin-6-yl group connected by a methanone linkage. The presence of both aromatic and purine moieties in its structure makes it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxyphenyl)-(7H-purin-6-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 6-chloropurine.
Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with 6-chloropurine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
化学反应分析
Types of Reactions
(4-hydroxyphenyl)-(7H-purin-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The methanone linkage can be reduced to form a secondary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-hydroxybenzophenone derivatives.
Reduction: Formation of 4-hydroxyphenyl-7H-purin-6-ylmethanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学研究应用
Chemistry
In chemistry, (4-hydroxyphenyl)-(7H-purin-6-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The purine moiety is of particular interest due to its resemblance to nucleotides, making it useful in the study of enzyme interactions and cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for use in various manufacturing processes.
作用机制
The mechanism of action of (4-hydroxyphenyl)-(7H-purin-6-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes. This binding can inhibit or modulate the activity of the enzyme, leading to various biological effects. The hydroxyl group on the phenyl ring can also participate in hydrogen bonding, further stabilizing the interaction with the target.
相似化合物的比较
Similar Compounds
- (4-chlorophenyl)-(4-hydroxyphenyl)methanone
- (2-butylbenzofuran-3-yl)-(4-hydroxyphenyl)methanone
Uniqueness
(4-hydroxyphenyl)-(7H-purin-6-yl)methanone is unique due to the presence of both a phenyl and a purine moiety in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that contain only one of these groups. Additionally, the purine moiety provides a specific interaction with nucleotide-binding sites, which is not present in other similar compounds.
属性
CAS 编号 |
91330-62-0 |
|---|---|
分子式 |
C12H8N4O2 |
分子量 |
240.22 g/mol |
IUPAC 名称 |
(4-hydroxyphenyl)-(7H-purin-6-yl)methanone |
InChI |
InChI=1S/C12H8N4O2/c17-8-3-1-7(2-4-8)11(18)9-10-12(15-5-13-9)16-6-14-10/h1-6,17H,(H,13,14,15,16) |
InChI 键 |
JEPUDOLJMVYDFP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=C3C(=NC=N2)N=CN3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)
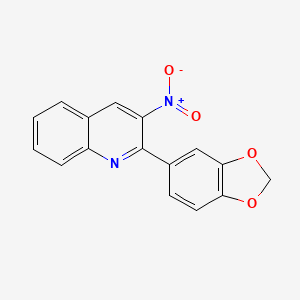
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)


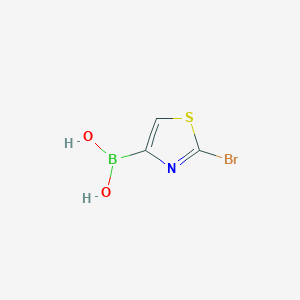
![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)
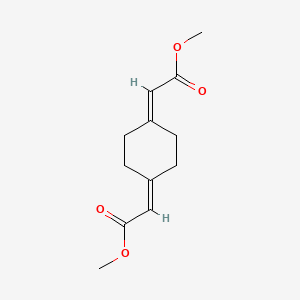

![5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B14004468.png)
